4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of a 3-methylpiperidin-1-yl group and a phenyl group further enhances its chemical properties and biological activity.
Mechanism of Action
Target of Action
The primary target of 4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine is protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . The inhibition of protein kinases disrupts the normal cellular signaling processes, which can lead to the control of cell growth and metabolism .
Biochemical Pathways
The compound’s interaction with protein kinases affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to the control of cell growth and metabolism, thereby exerting an anticancer effect .
Pharmacokinetics
The compound’s molecular weight is 321419, and it has a density of 12±01 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of protein kinases, which leads to the disruption of cellular signaling processes. This disruption can control cell growth and metabolism, thereby exerting an anticancer effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine are largely defined by its interactions with various biomolecules. This compound has been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . It’s also a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4) .
Cellular Effects
In cellular contexts, this compound has demonstrated significant anti-proliferative activities against various cancer cell lines . It has shown superior cytotoxic activities against certain cell lines, including leukemia cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with protein kinases. It inhibits these enzymes, thereby affecting cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Metabolic Pathways
Pyrimidine metabolism is a dynamic and versatile pathway in pathogens and cellular development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpiperidine with a suitable pyrazolo[3,4-d]pyrimidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow synthesis techniques can be employed to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are often used to ensure high purity and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A core structure shared with the compound, known for its biological activity.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar therapeutic potential.
Quinazoline: A fused heterocyclic compound with applications in cancer treatment.
Furo[2,3-d]pyrimidine: Known for its diverse biological activities.
Uniqueness
4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with a 3-methylpiperidin-1-yl group and a phenyl group. This structural arrangement enhances its binding affinity and specificity towards molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
4-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-13-6-5-9-21(11-13)16-15-10-20-22(17(15)19-12-18-16)14-7-3-2-4-8-14/h2-4,7-8,10,12-13H,5-6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZMQLXJJQBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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